Dimethyl 2,3-dimethylenesuccinate
Description
Dimethyl 2,3-dimethylenesuccinate (C₈H₁₀O₄, molecular weight: 170.16 g/mol) is a succinic acid derivative featuring conjugated methylene (double-bond) groups at the 2 and 3 positions, esterified with methyl groups. This compound is classified as an electron-deficient 2,3-disubstituted 1,3-butadiene due to the electron-withdrawing nature of the ester moieties, which polarize the conjugated π-system . Its structure enables participation in polar Diels-Alder reactions, where it acts as a nucleophilic diene, forming cycloadducts with electrophilic dienophiles. Computational studies using density functional theory (DFT) at the B3LYP/6-31G(d) level have elucidated its bonding behavior in transition states, highlighting its regioselectivity and stereoselectivity in synthetic applications .
Properties
IUPAC Name |
dimethyl 2,3-dimethylidenebutanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O4/c1-5(7(9)11-3)6(2)8(10)12-4/h1-2H2,3-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVKRQUZHHWXICH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=C)C(=C)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70447509 | |
| Record name | dimethyl 2,3-dimethylenesuccinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70447509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.16 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38818-30-3 | |
| Record name | dimethyl 2,3-dimethylenesuccinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70447509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 2,3-dimethylenesuccinate can be synthesized through the esterification of succinic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the esterification to completion. The reaction can be represented as follows:
Succinic acid+2Methanol→Dimethyl succinate+2Water
Industrial Production Methods
In industrial settings, the production of dimethyl succinate often involves the use of reactive distillation or a combination of a fixed bed reactor and distillation. These methods are designed to optimize the yield and purity of the product while minimizing operational costs .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2,3-dimethylenesuccinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of dimethyl 2,3-dicarboxylate.
Reduction: Formation of dimethyl 2,3-dihydroxybutane.
Substitution: Formation of various substituted succinates depending on the nucleophile used.
Scientific Research Applications
Dimethyl 2,3-dimethylenesuccinate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of dimethyl 2,3-dimethylenesuccinate involves its interaction with various molecular targets and pathways. The compound can undergo hydrolysis to release succinic acid and methanol, which can then participate in metabolic pathways such as the tricarboxylic acid (TCA) cycle. Additionally, the ester groups can interact with enzymes and other proteins, influencing their activity and function .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Succinate Derivatives
Physical and Electronic Properties
- Electron-Withdrawing Effects : Chlorine () and acetyl () groups increase electrophilicity, while methylene groups () delocalize electron density, enhancing diene reactivity.
- Steric Effects : Bulky substituents (e.g., isopropyl in , benzyl in ) reduce reaction rates but improve stereochemical control.
- Stereochemical Complexity : Compounds with multiple stereocenters () exhibit distinct diastereomeric properties, impacting solubility and crystallinity.
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